The Multifaceted Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Technical Guide
The Multifaceted Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a derivative of the constrained phenylalanine analogue 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), represents a scaffold of significant interest in medicinal chemistry. The tetrahydroisoquinoline (THIQ) core is a prevalent motif in numerous natural products and clinically approved pharmaceuticals, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and predicted properties of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide, its synthesis, and its engagement with key biological pathways. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this privileged heterocyclic system.
Chemical and Physical Properties
The precise experimental data for 1,2,3,4-tetrahydroisoquinoline-3-carboxamide is not extensively documented in publicly available literature. However, by examining the properties of its parent acid (Tic-OH) and related derivatives, we can infer a likely profile for the target molecule.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide and Related Compounds
| Property | 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (Predicted/Inferred) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) | 1,2,3,4-Tetrahydroisoquinoline |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₁NO₂[1][2] | C₉H₁₁N[3][4][5] |
| Molecular Weight | 176.22 g/mol | 177.20 g/mol [1][2] | 133.19 g/mol [3][4][5] |
| Melting Point | 162-163 °C (for a similar isomer) | >300 °C (decomposes) | -30 °C[4][5][6] |
| Boiling Point | 413.0±34.0 °C (Predicted) | Not available | 232-233 °C[4][5][6] |
| Density | 1.169±0.06 g/cm³ (Predicted) | Not available | 1.064 g/mL at 25 °C[4][5] |
| Solubility | Likely soluble in polar organic solvents. | Soluble in aqueous base. | Soluble in water (20 g/L at 20 °C)[7][8] |
| pKa | 15.58±0.20 (Predicted) | Not available | Not available |
| CAS Number | 112794-29-3 | 67123-97-1[1][2] | 91-21-4[3][4][5][6] |
Synthesis and Experimental Protocols
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves two key stages: the formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) core, followed by amidation.
Synthesis of the Tetrahydroisoquinoline Core: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a widely employed method for the synthesis of tetrahydroisoquinolines.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield the cyclized product.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
-
Reactants:
-
L-Phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
-
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of concentrated HCl or HBr.
-
Add formaldehyde solution to the reaction mixture.
-
Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product as its hydrochloride or hydrobromide salt.
-
Collect the precipitate by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The resulting salt can be neutralized with a suitable base (e.g., sodium hydroxide or triethylamine) to yield the free amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH).
-
Purify the product further by recrystallization from an appropriate solvent system (e.g., water/ethanol).
-
Amide Formation
The conversion of the carboxylic acid group of Tic-OH to a carboxamide can be achieved using standard peptide coupling methodologies.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
-
Reactants:
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
-
Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)
-
A coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)
-
-
Procedure:
-
Dissolve Tic-OH in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and the non-nucleophilic base to the solution and stir for a short period to activate the carboxylic acid.
-
In a separate flask, prepare the ammonia source. If using ammonium chloride, dissolve it in the solvent and add an equivalent of the non-nucleophilic base to generate free ammonia in situ.
-
Add the ammonia solution to the activated Tic-OH mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
-
Spectroscopic Data (Predicted and from Related Structures)
Table 2: Predicted Spectroscopic Data for 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.3 ppm), NH₂ protons of the amide (broad singlet), CH proton at position 3 (multiplet), CH₂ protons at position 4 (multiplets), and CH₂ protons at position 1 (multiplets). |
| ¹³C NMR | Aromatic carbons, a carbonyl carbon of the amide (~170-175 ppm), and aliphatic carbons of the tetrahydroisoquinoline ring. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 176.22. |
Biological Activities and Signaling Pathways
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have shown significant biological activity, primarily as inhibitors of the Bcl-2 family of proteins and as ligands for opioid receptors.
Inhibition of Bcl-2/Mcl-1 and Induction of Apoptosis
Certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[11] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting Bcl-2 and Mcl-1, these compounds can restore the apoptotic process in cancer cells.
Caption: Bcl-2/Mcl-1 Inhibition Pathway.
Kappa Opioid Receptor Antagonism
N-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide have been investigated as kappa opioid receptor (KOR) antagonists. The KOR system is implicated in mood regulation, stress, and addiction. Antagonism of this receptor is a promising therapeutic strategy for the treatment of depression and substance use disorders.
Caption: Kappa Opioid Receptor Signaling.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Caption: Synthesis and Characterization Workflow.
Conclusion
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a molecule with significant potential in drug discovery, building upon the established biological relevance of the tetrahydroisoquinoline scaffold. While specific experimental data for this exact compound is sparse, this guide provides a robust framework based on the properties of closely related analogues and established synthetic methodologies. The presented information on its synthesis, predicted properties, and interactions with key signaling pathways such as those involving Bcl-2/Mcl-1 and the kappa opioid receptor, should empower researchers to further explore the therapeutic applications of this promising molecular entity. Further empirical studies are warranted to fully elucidate its physicochemical and pharmacological profile.
References
- 1. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(103733-65-9) 1H NMR spectrum [chemicalbook.com]
- 2. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide CAS#: 112794-29-3 [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
